molecular formula C10H11NS2 B1266793 Bis-thiophen-2-ylmethyl-amine CAS No. 58703-21-2

Bis-thiophen-2-ylmethyl-amine

Cat. No. B1266793
CAS RN: 58703-21-2
M. Wt: 209.3 g/mol
InChI Key: RPLOKUQDTWODSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis-thiophen-2-ylmethyl-amine” is a chemical compound used in scientific research. It has a molecular formula of C10H11NS2 .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Bis-thiophen-2-ylmethyl-amine” consists of two thiophene rings attached to a central nitrogen atom . The molecular formula is C10H11NS2, with an average mass of 209.331 Da and a monoisotopic mass of 209.033295 Da .


Physical And Chemical Properties Analysis

“Bis-thiophen-2-ylmethyl-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 309.0±27.0 °C at 760 mmHg, and a flash point of 140.7±23.7 °C . It has a molar refractivity of 60.7±0.3 cm3 and a molar volume of 170.7±3.0 cm3 .

Scientific Research Applications

Synthesis of Donor-Acceptor Polymers

BTMA is used in the synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers . These polymers have received significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications .

Photovoltaic Applications

The polymers synthesized using BTMA have been studied for photovoltaic applications . A temperature-dependent absorption of the polymer films blended with PC71BM was studied, and devices fabricated by solution-processable deposition of the active layer achieved a power conversion efficiency (PCE) of 3.82% .

Light-Emitting Diodes

Donor-acceptor polymers synthesized using BTMA can be used in light-emitting diodes . The tunable optoelectronic properties of these polymers make them suitable for this application .

Electrochromic Devices

BTMA-based donor-acceptor polymers can also be used in electrochromic devices . These devices change color when a burst of charge is applied .

Safety and Hazards

“Bis-thiophen-2-ylmethyl-amine” should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of “Bis-thiophen-2-ylmethyl-amine” could involve its use in various applications, from organic synthesis to material science. A recent study mentioned the synthesis of a novel fluorescence chemosensor (TPE-bis(thiophen-2-ylmethyl) amine [BTA]) in which the TPE unit was attached to BTA . This indicates potential future directions in the field of sensor development.

properties

IUPAC Name

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLOKUQDTWODSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974228
Record name 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-thiophen-2-ylmethyl-amine

CAS RN

58703-21-2
Record name N-(2-Thienylmethyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58703-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-2-Thenylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-thiophen-2-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
Bis-thiophen-2-ylmethyl-amine
Reactant of Route 3
Reactant of Route 3
Bis-thiophen-2-ylmethyl-amine
Reactant of Route 4
Reactant of Route 4
Bis-thiophen-2-ylmethyl-amine
Reactant of Route 5
Reactant of Route 5
Bis-thiophen-2-ylmethyl-amine
Reactant of Route 6
Reactant of Route 6
Bis-thiophen-2-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.